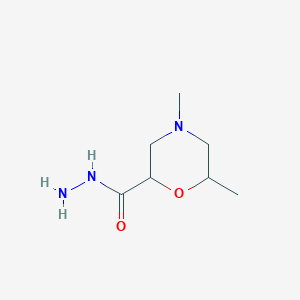

4,6-Dimethylmorpholine-2-carbohydrazide

Description

Evolution and Significance of Morpholine (B109124) Scaffolds in Heterocyclic Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.net Its presence in a molecule can enhance desirable drug-like properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. researchgate.net The non-planar, chair-like conformation of the morpholine ring can also provide a rigid framework for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.

Historically, the incorporation of the morpholine moiety into drug candidates has led to the development of numerous successful therapeutic agents across various disease areas. The morpholine ring is found in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net The substitution on the morpholine ring, as in the case of 4,6-dimethylmorpholine, can further modulate the compound's physicochemical properties and biological activity.

Importance of Carbohydrazide (B1668358) Moieties as Versatile Synthetic Intermediates

Carbohydrazides are a class of organic compounds characterized by a carbonyl group flanked by two hydrazine-like nitrogen atoms. wikipedia.org This functional group is a valuable building block in organic synthesis due to its ability to undergo a variety of chemical transformations. nih.gov Carbohydrazides can be readily converted into a wide array of heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores. nih.govmdpi.com

The carbohydrazide moiety is not merely a synthetic tool; it is also known to contribute to the biological activity of molecules. Compounds containing a carbohydrazide group have been reported to exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.gov The hydrogen bonding capabilities of the N-H groups and the carbonyl oxygen in the carbohydrazide structure can facilitate interactions with biological macromolecules.

The table below showcases the diversity of biological activities associated with carbohydrazide derivatives.

| Compound Class | Biological Activity | Reference |

| Pyrazole Carbohydrazide Derivatives | Anticancer | nih.gov |

| Pyridine-Carbohydrazides | Antibacterial, Antifungal | mdpi.comnih.gov |

| Quinoline Hydrazides | Anticancer | mq.edu.au |

| Dihydropyrazole-Carbohydrazide Derivatives | Antioxidant, Anti-proliferative | nih.gov |

Research Context and Rationale for Investigating 4,6-Dimethylmorpholine-2-carbohydrazide and its Derivatives

The rationale for investigating this compound stems from the synergistic potential of combining the beneficial properties of the dimethylmorpholine scaffold with the versatile reactivity and biological activity of the carbohydrazide moiety. The dimethyl-substituted morpholine ring can impart improved pharmacokinetic characteristics, while the carbohydrazide group serves as a handle for further chemical modification and may contribute directly to the compound's biological profile.

Derivatives of this core structure could be synthesized by reacting the carbohydrazide with various aldehydes and ketones to form hydrazones, or by using it as a precursor for the construction of more complex heterocyclic systems. These derivatives could then be screened for a wide range of biological activities, with a particular focus on areas where morpholine and carbohydrazide compounds have shown promise, such as in the development of new anticancer and antimicrobial agents. researchgate.netnih.govmdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylmorpholine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-5-3-10(2)4-6(12-5)7(11)9-8/h5-6H,3-4,8H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKQBTACSHCKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethylmorpholine 2 Carbohydrazide and Analogous Structures

Strategies for Constructing the 2,6-Dimethylmorpholine (B58159) Core

The foundational element of the target molecule is the 2,6-dimethylmorpholine ring. Its synthesis is a well-documented process, primarily involving the cyclization of precursor molecules.

The most common method for preparing the 2,6-dimethylmorpholine core involves the acid-catalyzed cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). google.com This process typically utilizes a strong acid, such as sulfuric acid, to facilitate the dehydration and subsequent ring closure of the bishydroxyalkylamine precursor. google.com The reaction involves heating diisopropanolamine with concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent, to form the morpholine (B109124) ring. google.comgoogle.com

The general reaction is as follows: Diisopropanolamine --(H₂SO₄, Heat)--> 2,6-Dimethylmorpholine + 2 H₂O

This method is robust and can be adapted to produce large quantities of the dimethylmorpholine core. justia.com A key challenge in this synthesis is managing the reaction conditions to favor the desired product and minimize the formation of by-products. google.com

The presence of two stereocenters at the C2 and C6 positions of 2,6-dimethylmorpholine means that it can exist as cis and trans diastereomers. For many applications, a specific isomer, often the cis-isomer, is preferred. google.com Consequently, significant research has focused on controlling the stereochemical outcome of the cyclization reaction.

Several strategies have been developed to enrich the cis-isomer content. One approach involves the isomerization of the less desired trans-2,6-dimethylmorpholine into the cis form. This can be achieved by treating the isomer mixture with excess sulfuric acid at high temperatures (185° to 220° C) or by isomerization over a hydrogenation catalyst. google.comnih.gov

Another method focuses on controlling the cyclization conditions of diisopropanolamine to directly favor the formation of the cis-isomer. google.com By carefully metering diisopropanolamine and sulfuric acid into the reaction vessel and controlling the temperature profile, a high proportion of the cis-isomer can be obtained directly. google.comgoogle.com For instance, a process involving simultaneous metering of the reactants without cooling to utilize the heat of reaction, followed by heating at 150° to 190° C, can yield a product with a high cis-isomer content. google.com

| Precursor | Catalyst/Reagent | Temperature (°C) | Isomer Ratio (cis:trans) | Total Yield (%) | Reference |

| Diisopropanolamine | Sulfuric Acid | 170 | 78:22 | 98 | google.com |

| Diisopropanolamine | Sulfuric Acid | 185 - 220 | High cis | Not specified | google.com |

| trans-2,6-dimethylmorpholine | Hydrogen, Pd/Zn/Cd/Mn catalyst | 150 - 250 | Isomerization to cis | Not specified | nih.gov |

More advanced stereoselective methods, such as copper-promoted alkene oxyamination, offer alternative routes to substituted morpholines with high diastereoselectivity. nih.gov This method involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene, providing direct access to functionalized morpholines with defined stereochemistry. nih.gov A specific synthesis for (-)-(2R,6R)-2,6-dimethylmorpholine has also been developed, starting from (R)-ethyl lactate, showcasing the ability to produce homochiral versions of the core structure. researchgate.net

Introduction of the Carbohydrazide (B1668358) Moiety via Ester or Acid Hydrazinolysis

The carbohydrazide functional group (-CONHNH₂) is typically introduced into a molecule by reacting a carboxylic acid ester or a related derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). uobaghdad.edu.iqresearchgate.net This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group. uobaghdad.edu.iqresearchgate.net

The general mechanism is as follows: R-COOR' + N₂H₄ → R-CONHNH₂ + R'-OH

This method is widely applicable for the synthesis of various hydrazide derivatives. ajgreenchem.comajgreenchem.com For example, morpholin-N-ethyl acetate (B1210297) has been successfully converted to morpholin-N-ethyl acetohydrazide by refluxing with hydrazine hydrate in an ethanol (B145695) solvent. uobaghdad.edu.iqresearchgate.net The reaction proceeds via a nucleophilic attack of the amino group of hydrazine on the ester's carbonyl group, followed by the elimination of an ethanol molecule. uobaghdad.edu.iq This established transformation serves as a direct precedent for the synthesis of 4,6-dimethylmorpholine-2-carbohydrazide from a corresponding ester precursor. The reaction is generally efficient and is a common final step in the synthesis of many carbohydrazide-containing compounds. ajgreenchem.comnih.gov

Formation of the Complete this compound Structure

To form the target compound, this compound, the two key synthetic fragments—the 4,6-dimethylmorpholine-2-carboxylic acid (or its ester) and hydrazine—must be combined. Based on standard chemical principles and analogous reactions, the most direct route would involve the hydrazinolysis of a suitable ester, such as methyl or ethyl 4,6-dimethylmorpholine-2-carboxylate.

A proposed synthetic pathway would be:

Synthesis of a 4,6-dimethylmorpholine-2-carboxylate ester : This precursor would first need to be synthesized. While a direct synthesis is not readily found in the literature, it could be conceptually assembled through multi-step sequences that build the morpholine ring with the required carboxylate functionality at the C2 position.

Hydrazinolysis : The resulting ester would then be reacted with hydrazine hydrate, likely in a protic solvent like ethanol, and heated under reflux. uobaghdad.edu.iqresearchgate.net This step would convert the ester group into the desired carbohydrazide moiety.

The reaction would be: 4,6-Dimethylmorpholine-2-carboxylate + N₂H₄·H₂O --(Solvent, Heat)--> this compound

This final step is a well-established transformation for creating carbohydrazides from esters, suggesting a high probability of success under appropriate reaction conditions. ajgreenchem.com

Optimization of Reaction Parameters and Process Efficiency

Optimizing the synthesis of complex molecules like this compound is crucial for maximizing yield, purity, and cost-effectiveness. Optimization efforts would focus on several key areas of the synthetic sequence.

For the construction of the 2,6-dimethylmorpholine core via diisopropanolamine cyclization, key parameters to optimize include:

Reactant Ratio : The molar ratio of sulfuric acid to diisopropanolamine affects both the reaction rate and the selectivity towards the cis-isomer. google.com

Temperature : The reaction temperature is critical. Initial temperatures can range from 85-170°C, with subsequent heating to 150-190°C to drive the dehydration. google.com

Reaction Time : The duration of heating influences the completeness of the reaction and the potential for side reactions. google.com

For the hydrazinolysis step, optimization would involve:

Solvent Choice : Protic solvents like ethanol are commonly used, but others could be explored to improve solubility and reaction rates. uobaghdad.edu.iq

Temperature and Time : Reflux conditions are typical, but the optimal temperature and duration would need to be determined to ensure complete conversion without degrading the product. researchgate.net

Stoichiometry : The amount of hydrazine hydrate used can be adjusted to ensure the reaction goes to completion.

| Reaction Step | Parameter to Optimize | Typical Range/Condition | Effect on Outcome | Reference |

| Cyclization | Acid:Amine Ratio | 1.25:1 (molar) | Affects yield and isomer ratio | google.com |

| Cyclization | Temperature | 150-190 °C | Drives dehydration and ring closure | google.com |

| Cyclization | Reaction Time | 1-25 hours | Ensures reaction completion | google.com |

| Hydrazinolysis | Solvent | Ethanol | Affects reactant solubility and reaction rate | uobaghdad.edu.iq |

| Hydrazinolysis | Temperature | Reflux | Drives reaction to completion | researchgate.net |

Green Chemistry Approaches in Dimethylmorpholine-Carbohydrazide Synthesis

Applying green chemistry principles to the synthesis of dimethylmorpholine derivatives aims to reduce environmental impact and improve safety. Several innovative approaches have been reported for related syntheses.

One green alternative for the N-methylation step (to form the 4-methyl group) is the use of dimethyl carbonate (DMC) instead of traditional toxic methylating agents like methyl halides. asianpubs.org DMC is considered a green reagent, and its use in the N-methylation of morpholine can achieve high yields (up to 83%) with methanol (B129727) and carbon dioxide as benign byproducts. asianpubs.org

For the construction of the morpholine ring itself, a one or two-step, redox-neutral protocol using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been developed for converting 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.org This method avoids the use of strong acids and the waste associated with traditional multi-step procedures that often involve hydride reductions. chemrxiv.org The use of N-formylmorpholine, which can be synthesized from morpholine and formic acid, has also been explored as a green solvent for organic reactions. ajgreenchem.com These strategies highlight a clear trend towards developing more sustainable and environmentally friendly synthetic routes for this class of heterocyclic compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethylmorpholine 2 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, the precise connectivity and spatial arrangement of atoms within 4,6-dimethylmorpholine-2-carbohydrazide can be elucidated.

The ¹H NMR spectrum of this compound is anticipated to provide key information regarding the number of distinct proton environments, their chemical shifts, and scalar couplings. The morpholine (B109124) ring, with methyl groups at the 4 and 6 positions, will exhibit a complex set of signals. The protons on the carbon atoms of the morpholine ring (C2, C3, C5, and C6) are expected to appear in the upfield region of the spectrum, typically between δ 2.0 and 4.0 ppm. The methyl group attached to the nitrogen (N4-CH₃) would likely produce a singlet in a similar region. The methyl group at C6 will present as a doublet, coupled to the adjacent proton at C6. The carbohydrazide (B1668358) moiety (-CONHNH₂) will contribute signals for the amide proton (NH) and the terminal amino protons (NH₂), which are expected to be broad and may appear over a wider chemical shift range depending on the solvent and concentration.

The ¹³C NMR spectrum will complement the ¹H NMR data by revealing the number of unique carbon environments. The carbon atoms of the morpholine ring are expected to resonate in the range of δ 40-70 ppm. The two methyl carbons will have distinct chemical shifts, with the N-methyl carbon appearing in a different region compared to the C-methyl carbon. The carbonyl carbon of the carbohydrazide group is characteristically deshielded and will appear significantly downfield, likely above δ 160 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H2 | ~3.5-3.8 | - | dd |

| H3a/H3b | ~2.5-3.0 | ~45-50 | m |

| N4-CH₃ | ~2.2-2.5 | ~40-45 | s |

| H5a/H5b | ~2.8-3.2 | ~60-65 | m |

| H6 | ~3.8-4.1 | ~70-75 | m |

| C6-CH₃ | ~1.1-1.3 | ~18-22 | d |

| CONH | ~7.5-8.5 | - | br s |

| NH₂ | ~4.0-5.0 | - | br s |

| C2 | - | ~75-80 | - |

| C=O | - | ~165-170 | - |

Note: These are predicted values based on analogous structures and may vary based on experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. For instance, correlations between the proton at C2 and the protons at C3, as well as between the proton at C6 and the protons at C5 and its attached methyl group, would be expected. This allows for the mapping of the spin systems within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will be instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment provides crucial information about connectivity across multiple bonds (typically 2-3 bonds). For example, correlations from the N4-methyl protons to the C3 and C5 carbons would confirm the position of this methyl group. Similarly, correlations from the H2 proton to the carbonyl carbon would establish the attachment of the carbohydrazide moiety at the C2 position of the morpholine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The carbohydrazide functional group will give rise to prominent peaks. A strong absorption band corresponding to the C=O stretching vibration of the amide (Amide I band) is anticipated in the region of 1640-1680 cm⁻¹. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) are expected to appear as one or more bands in the region of 3200-3400 cm⁻¹. The N-H bending vibration of the NH₂ group may also be observed around 1600-1640 cm⁻¹.

The morpholine ring will contribute to the spectrum with C-H stretching vibrations from the methyl and methylene groups, typically observed between 2850 and 3000 cm⁻¹. The C-O-C stretching vibration of the ether linkage within the morpholine ring is expected to produce a strong, characteristic band in the 1070-1150 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide & Amine) | Stretching | 3200-3400 | Medium-Strong |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium-Strong |

| C=O (Amide I) | Stretching | 1640-1680 | Strong |

| N-H (Amine) | Bending | 1600-1640 | Medium |

| C-O-C (Ether) | Stretching | 1070-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides essential information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

The molecular weight of this compound (C₇H₁₅N₃O₂) is 173.21 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 173. The fragmentation pattern would be influenced by the stability of the resulting fragments.

Common fragmentation pathways for morpholine derivatives often involve cleavage of the ring. For this compound, initial fragmentation could involve the loss of the carbohydrazide side chain or parts of it. For instance, cleavage of the C2-C(O) bond could lead to a fragment corresponding to the 4,6-dimethylmorpholine cation. The carbohydrazide moiety itself can undergo characteristic fragmentations, such as the loss of NHNH₂ or CONHNH₂. The presence of methyl groups can also lead to the loss of a methyl radical (CH₃•). Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.

Interactive Data Table: Potential Mass Spectrometry Fragments

| m/z | Possible Fragment Identity | Notes |

| 173 | [C₇H₁₅N₃O₂]⁺ | Molecular Ion (M⁺) |

| 114 | [C₆H₁₂NO]⁺ | Loss of CONHNH₂ |

| 100 | [C₅H₁₀NO]⁺ | Loss of CH₃ from the above fragment |

| 86 | [C₄H₈NO]⁺ | Further ring fragmentation |

| 73 | [CH₅N₂O]⁺ | Carbohydrazide fragment |

| 59 | [CONHNH₂]⁺ | Carbohydrazide radical cation |

X-ray Crystallography for Three-Dimensional Molecular Structure and Packing Analysis

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled, precise determination of the three-dimensional arrangement of atoms in the solid state. This technique can reveal bond lengths, bond angles, and torsional angles with high accuracy, providing a definitive picture of the molecular conformation.

For this compound, a single-crystal X-ray diffraction study would be necessary to obtain suitable crystals. The analysis would likely reveal the chair conformation of the morpholine ring, which is the most stable arrangement for six-membered heterocyclic rings. It would also determine the orientation of the two methyl groups and the carbohydrazide substituent (axial or equatorial).

Furthermore, X-ray crystallography provides insights into the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant feature in the crystal structure of this compound, given the presence of the carbohydrazide group with its N-H and C=O functionalities. These hydrogen bonds can form extensive networks, influencing the physical properties of the compound in the solid state. The analysis would detail the hydrogen bond donors and acceptors and the geometry of these interactions.

Due to the absence of publicly available crystallographic data for this compound, a detailed discussion of its crystal structure remains speculative. However, based on related structures, a well-ordered crystal lattice stabilized by a network of intermolecular hydrogen bonds is anticipated.

Computational Chemistry and Theoretical Investigations of 4,6 Dimethylmorpholine 2 Carbohydrazide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide insights into molecular properties.

Topological Analysis of Electron Density (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to partition a molecule into atomic basins. mdpi.com This method allows for the characterization of chemical bonds and other intramolecular interactions based on the properties of the electron density at specific points called bond critical points (BCPs). researchgate.net The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at these points provide insight into the nature of the interaction. For instance, the sign of the Laplacian can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. mdpi.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sapub.orgnih.gov For a flexible molecule like 4,6-Dimethylmorpholine-2-carbohydrazide, multiple conformations, or conformers, can exist, each with a different energy level. Computational methods are used to identify the stable conformers and the transition states that connect them. By systematically changing specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be constructed. The PES provides a comprehensive map of the molecule's conformational landscape, revealing the lowest energy conformers and the energy barriers for interconversion between them. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a molecule. researchgate.net For a molecule in a solvent, MD simulations can explore the vast conformational space by simulating the molecule's behavior over a period, often on the nanosecond to microsecond scale. semanticscholar.orgnih.gov This allows for the observation of conformational changes and the calculation of properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability and flexibility of different parts of the molecule. mdpi.comsemanticscholar.org

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful avenue for predicting the spectroscopic parameters of molecules, offering insights that complement and help interpret experimental data. For this compound, in silico methods, particularly those based on Density Functional Theory (DFT), would be instrumental in predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. However, a comprehensive search of scientific literature and chemical databases did not yield any specific studies that have performed and published these theoretical calculations for this compound.

Theoretical investigations of similar carbohydrazide (B1668358) derivatives frequently employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and predict spectroscopic properties. These studies serve as a methodological framework for how such an analysis would be conducted for this compound.

In a typical computational study, the optimized molecular structure would be used to calculate:

1H and 13C NMR chemical shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted shifts would then be compared to a standard reference, such as Tetramethylsilane (TMS).

Vibrational frequencies (IR): The calculation of harmonic vibrational frequencies allows for the prediction of the IR spectrum. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. The potential energy distribution (PED) analysis would be used to assign the vibrational modes to specific functional groups within the molecule.

Electronic absorption spectra (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) and oscillator strengths. These calculations help in understanding the electronic structure and chromophores within the molecule.

Without published research containing these specific computational results for this compound, it is not possible to present detailed data tables or specific research findings. The generation of such scientifically accurate data would require conducting a new, dedicated computational chemistry study on this specific compound.

Reactivity and Reaction Pathways of 4,6 Dimethylmorpholine 2 Carbohydrazide

Nucleophilic Reactivity of the Carbohydrazide (B1668358) Nitrogen Atoms

The carbohydrazide functional group (-CONHNH₂) is characterized by the presence of two adjacent nitrogen atoms, which exhibit distinct nucleophilic properties. The terminal nitrogen atom (-NH₂) is generally considered more nucleophilic than the nitrogen atom adjacent to the carbonyl group. This difference in reactivity stems from the delocalization of the lone pair of electrons on the internal nitrogen atom into the carbonyl group through resonance, which reduces its electron density and availability for nucleophilic attack. nih.gov

Consequently, the terminal amino group is the primary site for reactions with electrophiles. This reactivity is fundamental to many of the transformations that 4,6-Dimethylmorpholine-2-carbohydrazide undergoes, such as the formation of hydrazones and subsequent cyclization reactions. fiveable.me While the internal nitrogen's nucleophilicity is diminished, it can still participate in certain reactions, particularly intramolecular cyclizations where proximity and favorable transition states play a crucial role. nih.gov The development of synthetic methods leveraging nucleophilic substitution at the amide nitrogen has also been explored, offering novel pathways for N-N bond formation and the creation of complex hydrazide scaffolds. nih.gov

Electrophilic Reactivity of the Carbonyl Group

The carbonyl group (C=O) within the carbohydrazide moiety serves as an electrophilic center. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. csbsju.edulibretexts.org However, the electrophilicity of the carbonyl carbon in this compound is moderated by the adjacent nitrogen atom. The lone pair of electrons on this nitrogen can be donated towards the carbonyl carbon via resonance, which reduces its electrophilic character. youtube.com

This effect makes the carbonyl group in a carbohydrazide less reactive towards nucleophiles compared to the carbonyls in aldehydes and ketones, which lack such electron-donating groups. csbsju.edulibretexts.org Despite this reduced reactivity, the carbonyl carbon can still be targeted by strong nucleophiles or under conditions that enhance its electrophilicity, such as acid catalysis, where protonation of the carbonyl oxygen increases the positive charge on the carbon. libretexts.org This reactivity is crucial for certain cyclization reactions where the carbonyl carbon is attacked intramolecularly to form a new ring system.

Table 1: Comparison of Carbonyl Group Electrophilicity

| Functional Group | Typical Substituents | Relative Electrophilicity | Reason |

| Acid Chloride | -Cl | Very High | Strong inductive withdrawal by chlorine and poor orbital overlap for resonance. youtube.com |

| Aldehyde | -H, -R | High | Hydrogen provides minimal steric hindrance and no electron donation. csbsju.edu |

| Ketone | -R, -R' | Moderate | Alkyl groups are weakly electron-donating and add steric hindrance. csbsju.edu |

| Ester | -OR | Low | Oxygen lone pair donates electron density via resonance. youtube.com |

| Carbohydrazide | -NHNH₂ | Low | Nitrogen lone pairs donate significant electron density via resonance. youtube.com |

| Amide | -NR₂ | Very Low | Nitrogen is a strong electron-donating group via resonance. youtube.com |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of the carbohydrazide moiety makes this compound an excellent precursor for synthesizing a variety of heterocyclic compounds. thwater.netatamankimya.com These reactions typically involve an initial reaction at the nucleophilic terminal nitrogen, followed by a cyclization step involving either the second nitrogen atom or the carbonyl group.

1,2,4-Triazoles and 1,3,4-Oxadiazoles are five-membered heterocyclic rings that can be synthesized from carbohydrazide precursors. researchgate.netajchem-a.com

1,3,4-Oxadiazoles: The synthesis of oxadiazoles can be achieved by reacting the carbohydrazide with a source of a single carbon atom, such as carbon disulfide or carboxylic acids, followed by cyclodehydration. For instance, reaction with carbon disulfide in a basic medium leads to a dithiocarbazate intermediate, which upon cyclization yields a mercapto-oxadiazole. ajchem-a.com Alternatively, condensation with a carboxylic acid followed by cyclization using a dehydrating agent like phosphorus oxychloride can also yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

1,2,4-Triazoles: The formation of a 1,2,4-triazole ring often begins with the conversion of the carbohydrazide into a thiosemicarbazide intermediate by reacting it with ammonium thiocyanate or an isothiocyanate. nih.govnih.gov This intermediate can then be cyclized under basic conditions, such as in the presence of sodium hydroxide, to afford the corresponding triazole-3-thiol derivative. nih.govnih.gov These triazoles are valuable scaffolds in medicinal chemistry. researchgate.net

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form hydrazones, which are a subclass of Schiff bases. nih.govresearchgate.net This reaction involves the nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon of the aldehyde or ketone. fiveable.me The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond characteristic of a hydrazone. fiveable.me

The reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid to facilitate the dehydration step. researchgate.net The formation of these hydrazones is a versatile strategy for creating more complex molecules, as the resulting C=N bond and the remaining N-H group can participate in further reactions, including cyclizations and metal complexation. asianpubs.org

Table 2: Representative Reactions for the Synthesis of Hydrazones

| Aldehyde/Ketone Reactant | Reaction Conditions | Product Type |

| Substituted Benzaldehydes | Ethanol, reflux, catalytic acid | Aromatic Hydrazone researchgate.net |

| Aliphatic Aldehydes | Methanol (B129727) or Ethanol, room temp | Aliphatic Hydrazone nih.gov |

| Aromatic Ketones | Ethanol/DMF, reflux | Ketone-derived Hydrazone nih.gov |

Derivatization Strategies at the Morpholine (B109124) Ring Positions

The morpholine ring itself offers opportunities for further chemical modification, although the existing substituents on this compound direct the potential strategies. e3s-conferences.org The nitrogen atom at position 4 is a tertiary amine due to the methyl group, precluding common N-acylation or N-alkylation reactions at that site. Therefore, derivatization must target the carbon skeleton of the ring.

Strategies for functionalizing morpholine rings often involve reactions at the positions alpha to the ring heteroatoms (oxygen and nitrogen), though these positions are already substituted in the target molecule. More general methods, such as Friedel-Crafts reactions, could be employed if the morpholine were attached to an aromatic system, allowing for substitution on that ring. researchgate.net Another approach involves the synthesis of the morpholine ring itself from functionalized precursors, allowing for the introduction of desired substituents at various positions from the outset. chemrxiv.org For the specific compound this compound, derivatization would likely require more advanced synthetic methods to functionalize the C-H bonds of the ring, a challenging but increasingly feasible area of organic synthesis.

Exploration of Catalytic Applications

Carbohydrazide derivatives and their complexes have been explored for their catalytic potential. ajgreenchem.comajgreenchem.com The presence of multiple heteroatoms (nitrogen and oxygen) in this compound makes it an attractive candidate as a ligand for coordinating with metal ions. The resulting metal complexes could function as catalysts in various organic transformations.

The chiral centers at positions 2 and 6 of the dimethylmorpholine ring introduce stereochemistry into the molecule. This inherent chirality could be exploited in asymmetric catalysis, where ligands derived from this scaffold could induce enantioselectivity in reactions such as asymmetric additions to aldehydes or ketones. ajgreenchem.com Although the catalytic activity of carbohydrazide derivatives is not as widely reported as their biological activities, their potential as ligands in asymmetric synthesis is an area of interest. ajgreenchem.com

Applications of 4,6 Dimethylmorpholine 2 Carbohydrazide in Organic Synthesis and Materials Science

Utility as a Core Synthon for Complex Molecular Architectures

Due to the lack of specific literature detailing the direct application of 4,6-Dimethylmorpholine-2-carbohydrazide as a core synthon for complex molecular architectures, its utility can be inferred from the well-established reactivity of the carbohydrazide (B1668358) functional group. Carbohydrazides are recognized as valuable building blocks in organic synthesis, providing a versatile platform for the construction of intricate molecular frameworks. The presence of the reactive hydrazide moiety (-CONHNH2) allows for a variety of chemical transformations, making it a key component in the design and synthesis of complex organic molecules.

The inherent reactivity of the terminal nitrogen atom of the hydrazide enables nucleophilic attack on various electrophilic centers. This reactivity is fundamental to its role as a synthon. For instance, carbohydrazides can react with carbonyl compounds to form hydrazones, which can then undergo further cyclization reactions to generate a wide array of heterocyclic systems. This stepwise approach allows for the controlled assembly of complex structures.

Furthermore, the carbohydrazide functional group can participate in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This approach is highly efficient in building molecular complexity from simple starting materials. The 4,6-dimethylmorpholine scaffold itself introduces specific stereochemical and conformational constraints, which can be exploited to direct the formation of desired stereoisomers in the final complex architecture.

While direct experimental evidence for this compound is not available in the reviewed literature, the fundamental principles of synthetic organic chemistry strongly suggest its potential as a valuable synthon. The combination of the reactive carbohydrazide group with the structurally defined dimethylmorpholine ring makes it a promising candidate for the synthesis of novel and complex molecular entities.

Table 1: Potential Reactions of this compound as a Synthon

| Reactant Type | Product Type | Potential Application in Complex Architectures |

| Aldehydes/Ketones | Hydrazones | Intermediates for heterocycle synthesis |

| Dicarbonyl Compounds | Pyrazoles, Pyridazines | Formation of five- and six-membered heterocyclic cores |

| Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides | Building blocks for further functionalization |

| Acylating Agents | Diacylhydrazines | Precursors for oxadiazoles and other heterocycles |

Role in the Synthesis of Diverse Heterocyclic Compounds

The carbohydrazide moiety is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds. nih.gov Although specific examples involving this compound are not prominent in the available literature, its reactivity profile suggests its utility in the formation of several important classes of heterocycles.

One of the most common applications of carbohydrazides is in the synthesis of 1,3,4-oxadiazoles . This is typically achieved through the cyclization of N,N'-diacylhydrazines, which can be readily prepared by the acylation of the carbohydrazide. The resulting 1,3,4-oxadiazole ring is a common motif in medicinal chemistry and materials science.

Another important class of heterocycles accessible from carbohydrazides is pyrazoles . The reaction of a carbohydrazide with a 1,3-dicarbonyl compound or its equivalent is a classical method for the construction of the pyrazole ring. The substitution pattern on the pyrazole can be controlled by the choice of the dicarbonyl compound.

Furthermore, carbohydrazides can serve as precursors for triazine derivatives. For example, condensation reactions with appropriate reagents can lead to the formation of various substituted triazine rings. ajgreenchem.com The specific substitution pattern on the resulting triazine would be dictated by the reaction conditions and the nature of the other reactants. ajgreenchem.com

The general synthetic utility of the carbohydrazide functional group is summarized in the following table, illustrating the potential of this compound in heterocyclic synthesis.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | General Synthetic Strategy |

| 1,3,4-Oxadiazoles | Acylation followed by cyclodehydration |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds |

| 1,2,4-Triazoles | Reaction with isothiocyanates followed by cyclization |

| Pyridazinones | Reaction with α,β-unsaturated esters or acids |

Integration into Polymer Systems as Chain Extenders or Modifiers

Carbohydrazide derivatives can be utilized in polymer chemistry, particularly as chain extenders or modifiers for various polymer systems. The bifunctional nature of the carbohydrazide group, with its two reactive amine functionalities, allows it to react with suitable end-groups of prepolymers, thereby increasing the polymer chain length and molecular weight.

In the context of polyurethanes, for example, a carbohydrazide can react with isocyanate-terminated prepolymers. The reaction between the hydrazide and isocyanate groups forms a urea-type linkage, effectively extending the polymer chain. This process can significantly enhance the mechanical properties of the resulting polyurethane, such as its tensile strength and elongation at break.

Similarly, in polyester synthesis, carbohydrazides can be incorporated to modify the polymer properties. They can react with acid or ester end-groups, leading to the formation of hydrazide linkages within the polymer backbone. This can introduce improved thermal stability or alter the degradation profile of the polyester.

While specific data on the use of this compound in polymer systems is not available in the reviewed literature, its structural features suggest its potential in this area. The presence of the dimethylmorpholine ring could impart specific properties to the resulting polymer, such as altered solubility or thermal characteristics.

Table 3: Potential Applications of this compound in Polymer Science

| Polymer System | Role of Carbohydrazide | Potential Effect on Polymer Properties |

| Polyurethanes | Chain Extender | Increased molecular weight, improved mechanical properties |

| Polyesters | Modifier | Altered thermal stability, modified degradation behavior |

| Polyamides | Co-monomer | Introduction of hydrazide linkages, potential for improved properties |

| Epoxy Resins | Curing Agent | Cross-linking of epoxy resins |

Molecular Basis of Biological Activity and Structure Activity Relationship Sar Studies

Investigation of Enzyme Inhibitory Mechanisms by Derivatives

Derivatives of morpholine (B109124) and carbohydrazide (B1668358) have been investigated for their ability to inhibit various enzymes, a key mechanism in the development of therapeutic agents. For instance, certain morpholine-substituted quinazoline (B50416) derivatives have been identified as potent anticancer agents, with mechanistic studies suggesting they may bind to and inhibit proteins like Bcl-2. nih.gov Molecular docking studies have shown that these compounds fit well into the active cavity of Bcl-2, interacting with surrounding amino acids. nih.gov

Furthermore, novel benzimidazolium salts bearing an N-methylmorpholine moiety have demonstrated significant in vitro α-glucosidase inhibitory activity. mdpi.com Molecular docking studies of these compounds have explored their interactions with the enzyme's active site, identifying key residues involved in the inhibitory mechanism. mdpi.com Specifically, interactions with residues such as Asp203, Asp542, and Asp327 have been implicated in the enzyme inhibitory potential of these derivatives. mdpi.com

Carbohydrazide derivatives have also been explored as potential inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Molecular docking experiments have shown that some of these molecules display more potent interactions with the enzyme than native ligands, forming more hydrogen bonds, particularly those with chloro- or fluoro-substitutions. nih.gov

Studies on Ligand-Receptor Interactions at the Molecular Level

The interaction between a ligand (such as a derivative of 4,6-Dimethylmorpholine-2-carbohydrazide) and its biological receptor is fundamental to its pharmacological effect. Molecular modeling techniques, including docking and molecular dynamics simulations, are crucial for elucidating these interactions at the atomic level. nih.gov These methods can predict how a ligand fits into a receptor's binding site and the nature of the intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. nih.gov

For morpholine derivatives, studies have highlighted the importance of the morpholine ring in establishing key interactions within the active sites of various targets. acs.orgnih.gov For example, in the context of central nervous system drug discovery, the morpholine ring has been shown to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions. acs.org Its flexible conformation allows it to act as a scaffold, correctly positioning other parts of the molecule for optimal receptor binding. acs.org

In the case of carbohydrazide derivatives, molecular docking studies have been employed to understand their binding modes with enzymes like α-glucosidase and DPP-IV. mdpi.comnih.gov These studies help in rationalizing the observed biological activities and guide the design of new, more potent derivatives.

Correlation between Structural Modifications and Molecular/Cellular Biological Activity

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how specific structural features of a molecule influence its biological activity. nih.gov For morpholine derivatives, SAR studies have revealed several key insights. The ability of the morpholine ring to enhance potency through molecular interactions with target proteins or to modulate pharmacokinetic properties has been a central theme in the design of various therapeutic agents. nih.govbohrium.com The substitution pattern on the morpholine ring, as well as its point of attachment to the main scaffold, can significantly impact the biological activity. e3s-conferences.org

For example, in a series of morpholine-substituted quinazoline derivatives with anticancer activity, SAR studies indicated that specific substitutions on the quinazoline ring, in combination with the morpholine moiety, were crucial for potent activity. e3s-conferences.org Similarly, for carbohydrazide derivatives, structural modifications have been shown to dramatically alter their biological effects. In one study, changing a substituent from a trifluoromethyl to a nitro group in the core structure of urea (B33335) and carbohydrazide derivatives altered the cell death mechanism from apoptosis to an apoptosis-independent pathway. nih.gov

The following table summarizes some SAR findings for morpholine and carbohydrazide derivatives:

| Derivative Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Morpholine-Substituted Quinazolines | Substitution pattern on the quinazoline ring | Crucial for potent anticancer activity | e3s-conferences.org |

| Urea and Carbohydrazide Derivatives | Change of substituent from trifluoromethyl to nitro | Altered cell death mechanism from apoptosis to apoptosis-independent pathway | nih.gov |

| Hydrazide-hydrazones | Presence of a hydroxyl group | Enhances antioxidant activity | pensoft.net |

Mechanistic Insights into Antimicrobial Activities of Derivatives

Morpholine and carbohydrazide derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.net The morpholine ring is a key pharmacophore in several antifungal agents, and its derivatives have been explored for their antibacterial properties. researchgate.net For instance, morpholine-modified ruthenium-based agents have shown potent antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL. nih.gov The weakly basic nitrogen in the morpholine ring can enhance solubility, while the oxygen atom can form hydrogen bonds, contributing to their antimicrobial efficacy. nih.gov

Carbohydrazide derivatives have also been extensively studied for their antimicrobial potential. researchgate.net Various carbohydrazones have been synthesized and tested against a range of bacteria and fungi, with some compounds exhibiting significant activity. researchgate.net The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Mechanistic Basis for Antioxidant Activity of Related Structures

The antioxidant activity of chemical compounds is often attributed to their ability to scavenge free radicals. mdpi.com Hydrazide-hydrazone derivatives, a class of carbohydrazide derivatives, have been investigated for their antioxidant properties. pensoft.net The presence of a hydroxyl group in the structure of these compounds has been shown to enhance their radical-scavenging capabilities. pensoft.net The proposed mechanism involves the homolytic cleavage of the O-H bond, leading to the formation of a resonance-stabilized phenoxide radical, which can then neutralize free radicals. mdpi.com

In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate the antioxidant potential of these compounds. pensoft.netmdpi.com For example, a hydrazone derivative, 4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol), demonstrated excellent antioxidant activity in both ABTS (IC50 = 4.30 ± 0.21 µM) and DPPH (IC50 = 81.06 ± 0.72 µM) assays. mdpi.com

Molecular Pathways Implicated in Antitumor and Anticancer Activities of Derivatives (e.g., tubulin inhibition, induction of apoptosis at cellular level)

The anticancer activity of morpholine and carbohydrazide derivatives often involves the modulation of key cellular pathways, including the induction of apoptosis and inhibition of tubulin polymerization. nih.govnih.gov

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Several carbohydrazide derivatives have been identified as potent inducers of apoptosis. nih.gov For example, certain pyrazole-5-carbohydrazide hydrazone derivatives have been shown to induce apoptosis in A549 lung cancer cells. nih.gov The molecular mechanism can involve the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. researchgate.net For instance, some pyrazolo[3,4-d]pyridazine derivatives induce apoptosis by disrupting the Bcl-2/Bax expression balance. researchgate.net Additionally, some carbohydrazide derivatives can induce apoptosis through the activation of p53 and caspase-8 pathways. mdpi.com The following table presents data on the apoptosis-inducing activity of some carbohydrazide derivatives.

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole-5-carbohydrazide hydrazone derivatives | A549 (lung cancer) | Induction of apoptosis | nih.gov |

| Pyrazolo[3,4-d]pyridazine derivatives | A549 (lung cancer) | Disruption of Bcl-2/Bax balance, leading to apoptosis | researchgate.net |

| Pt(II)-thiocarbohydrazone complex | Caov-3 and HT-29 (cancer cell lines) | Induction of apoptosis via p53 and caspase-8 pathways | mdpi.com |

Tubulin Inhibition: Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division. nih.gov Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. nih.gov Several classes of compounds, including some containing the morpholine moiety, have been investigated as tubulin polymerization inhibitors. nih.gov These inhibitors can bind to specific sites on tubulin, such as the colchicine (B1669291) binding site, and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.govmdpi.com While direct evidence for tubulin inhibition by this compound is not available, the structural features present in its derivatives suggest this as a potential mechanism of anticancer action.

Influence of Morpholine Ring Conformation on Biological Interaction

The three-dimensional conformation of the morpholine ring plays a significant role in its biological activity. acs.org The morpholine ring typically adopts a chair conformation, which is flexible and can exist in equilibrium with other conformations like the skew-boat form. acs.orgsci-hub.se This conformational flexibility allows morpholine-containing compounds to adapt to the binding sites of various biological targets, such as enzymes and receptors. acs.org

The preferred conformation of the morpholine ring in a solution can be influenced by effects such as the exoanomeric effect. acs.org The specific orientation of substituents on the morpholine ring, dictated by its conformation, is crucial for establishing precise interactions with the target protein. acs.org For example, in a study of morpholine derivatives as BACE-1 inhibitors, the synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms was found to be the preferred conformation, allowing the molecule to fit perfectly into the active site. acs.org The ability of the morpholine ring to act as a scaffold and direct its appendages into the correct positions for binding is a key aspect of its utility in drug design. acs.org

Future Research Horizons for this compound

Emerging research into the chemical compound this compound is poised to unlock new applications and deeper mechanistic understanding. Future investigations are trending towards more precise, efficient, and sustainable methodologies, leveraging cutting-edge technologies to explore its full potential. Key areas of focus include the development of advanced synthetic routes, in-depth structural analysis, predictive modeling through artificial intelligence, environmentally friendly synthesis protocols, and expanded derivatization for comprehensive mechanistic studies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4,6-Dimethylmorpholine-2-carbohydrazide?

- Methodological Answer : The compound can be synthesized via hydrazide formation through condensation of 4,6-dimethylmorpholine-2-carboxylic acid with hydrazine derivatives. Key steps include controlled pH adjustments (pH 5.5–6.0) to avoid side reactions and ensure regioselectivity. Chromatographic purification (e.g., silica gel column chromatography) is recommended to isolate the product . For analogous carbohydrazide syntheses, reaction optimization using tert-butyl esters or hydrochloride salts (e.g., 2,6-dichlorophenylhydrazine hydrochloride) has been reported to improve yields .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- HPLC : Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 with phosphoric acid for baseline separation of impurities .

- Spectroscopy : Combine H/C NMR for structural confirmation (e.g., distinguishing morpholine ring protons at δ 3.2–4.1 ppm) and FT-IR to identify carbonyl (C=O, ~1650 cm) and hydrazide (N-H, ~3300 cm) functional groups .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H] at m/z 215.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?

- Methodological Answer : Contradictions often arise from differences in sample purity, polymorphic forms, or measurement protocols. To address this:

- Standardize Protocols : Adopt pharmacopeial guidelines (e.g., USP/EP) for melting point determination using calibrated differential scanning calorimetry (DSC) .

- Cross-Validation : Compare data across multiple labs using identical instrumentation (e.g., Karl Fischer titration for water content analysis).

- Principal Contradiction Analysis : Identify the dominant factor (e.g., solvent impurities vs. polymorphic variation) influencing discrepancies using hypothesis-driven experimentation .

Q. What strategies optimize stereochemical purity during synthesis, given the morpholine ring’s conformational flexibility?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. For example, a mobile phase of n-hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid can achieve resolution (R > 1.5) .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation with (R)-BINAP ligands to control stereochemistry at the morpholine C-2 and C-6 positions .

- Crystallization : Recrystallize intermediates from ethanol/water mixtures to enrich desired diastereomers via differential solubility .

Q. How should researchers design stability studies to evaluate degradation pathways under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS to identify labile sites (e.g., hydrazide bond cleavage under acidic conditions) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40°C/75% RH). For hydrazide derivatives, hydrolysis rate constants () are typically pH-dependent .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.